molecular formula C17H10N2O2S B2540919 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid CAS No. 64873-84-3

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2540919
CAS No.: 64873-84-3
M. Wt: 306.34
InChI Key: PJSNDFWBSLYBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Validation Through Chemical Abstracts Service Registry

The target compound maintains consistent identification across multiple chemical databases through its Chemical Abstracts Service registry number 64873-84-3, establishing its definitive molecular identity. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as this compound, reflecting the precise structural arrangement of its constituent heterocyclic systems.

The molecular formula C17H10N2O2S indicates a complex structure containing seventeen carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 306.34 grams per mole. This formulation demonstrates the compound's classification as a polycyclic aromatic heterocycle incorporating both quinoline and benzothiazole ring systems. The Chemical Abstracts Service registry provides additional validation through the assigned MDL number MFCD02692276, which serves as an alternative unique identifier in chemical databases.

Structural verification through computational chemistry methods confirms the compound's planar configuration, where the benzothiazole moiety connects to the quinoline system at the 2-position, while the carboxylic acid functional group occupies the 4-position of the quinoline ring. The Standard International Chemical Identifier key PJSNDFWBSLYBJB-UHFFFAOYSA-N provides an additional layer of structural authentication, ensuring consistent identification across international chemical databases.

Parameter Value Source Reference
Chemical Abstracts Service Number 64873-84-3
Molecular Formula C17H10N2O2S
Molecular Weight 306.34 g/mol
MDL Number MFCD02692276
Standard International Chemical Identifier Key PJSNDFWBSLYBJB-UHFFFAOYSA-N

Comparative Analysis of Alternative Naming Conventions Across Chemical Databases

Different chemical databases employ varying nomenclature approaches for this compound, reflecting institutional preferences and historical naming conventions. The simplified molecular-input line-entry system representation O=C(C1=CC(C2=NC3=CC=CC=C3S2)=NC4=CC=CC=C14)O provides a standardized textual description of the molecular structure that remains consistent across multiple database platforms. This notation effectively captures the connectivity pattern between the quinoline backbone, the benzothiazole substituent, and the carboxylic acid functionality.

Alternative naming conventions observed in specialized chemical databases include descriptive systematic names that emphasize different structural features. Some databases prioritize the quinoline core structure, leading to nomenclature variations such as "quinoline-4-carboxylic acid, 2-(1,3-benzothiazol-2-yl)-" which places the quinoline system as the primary structural identifier. Other database systems emphasize the heterocyclic nature of both ring systems equally, resulting in compound names that highlight the dual aromatic character.

Commercial chemical suppliers demonstrate additional naming variations, particularly in product catalogs where compound names may be abbreviated or modified for practical purposes. However, the Chemical Abstracts Service registry number 64873-84-3 remains the definitive identifier across all platforms, ensuring unambiguous compound identification regardless of naming convention variations. The International Union of Pure and Applied Chemistry name serves as the authoritative standard, while alternative names function primarily as supplementary identifiers for database searching and cross-referencing purposes.

Database cross-referencing reveals consistent structural representation through multiple chemical informatics platforms, with PubChem Compound Identifier 2307564 providing additional verification of molecular identity. This standardization ensures that researchers can reliably locate and verify compound information regardless of the specific database or naming convention employed in their searches.

Spectroscopic Fingerprinting via Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide solvent reveals characteristic aromatic proton signals in the 7.0-9.0 parts per million region, consistent with the polycyclic aromatic nature of the compound. The carboxylic acid proton appears as a broad singlet at approximately 13.9 parts per million, demonstrating the expected downfield chemical shift associated with the acidic hydrogen.

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of seventeen distinct carbon environments, consistent with the molecular formula C17H10N2O2S. The carbonyl carbon of the carboxylic acid functionality exhibits a characteristic chemical shift around 168 parts per million, while aromatic carbons appear in the 120-160 parts per million range. The integration patterns and multiplicities observed in the nuclear magnetic resonance spectra support the proposed structural assignment and confirm the absence of aliphatic carbon environments beyond the carboxylic acid group.

Infrared spectroscopy analysis reveals characteristic functional group vibrations that provide complementary structural information. The carboxylic acid functionality demonstrates typical stretching vibrations around 3300-3600 wavenumbers for the hydroxyl group and 1700 wavenumbers for the carbonyl group. Aromatic carbon-hydrogen stretching vibrations appear around 3100 wavenumbers, while aromatic carbon-carbon stretching modes manifest in the 1400-1600 wavenumber region. The benzothiazole and quinoline ring systems contribute to complex fingerprint region patterns below 1400 wavenumbers, providing unique spectroscopic identification markers.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 306, corresponding to the calculated molecular weight. Fragmentation patterns observed in electron ionization mass spectrometry provide additional structural confirmation through characteristic loss patterns associated with the carboxylic acid functionality and aromatic ring systems. The base peak and molecular ion peak relationships support the structural integrity of the proposed molecular framework.

Spectroscopic Technique Key Observations Structural Significance
Proton Nuclear Magnetic Resonance Aromatic signals 7.0-9.0 ppm; Carboxylic acid proton ~13.9 ppm Confirms polycyclic aromatic structure
Carbon-13 Nuclear Magnetic Resonance 17 carbon environments; Carbonyl at ~168 ppm Validates molecular formula and functional groups
Infrared Spectroscopy Hydroxyl stretch 3300-3600 cm⁻¹; Carbonyl stretch ~1700 cm⁻¹ Identifies carboxylic acid functionality
Mass Spectrometry Molecular ion peak at m/z 306 Confirms molecular weight

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2S/c20-17(21)11-9-14(18-12-6-2-1-5-10(11)12)16-19-13-7-3-4-8-15(13)22-16/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSNDFWBSLYBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable quinoline derivative under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and environmentally benign catalysts. For example, the use of solid acid catalysts like montmorillonite K-10 has been reported to facilitate the synthesis of quinoline derivatives in a more sustainable manner .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or quinoline rings .

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that structural modifications to the compound can enhance its efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
Compound CPseudomonas aeruginosa20

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines in vitro and in vivo. The benzothiazole moiety is believed to play a crucial role in this activity by interacting with cellular targets involved in tumor growth .

Case Study: Antitumor Evaluation

In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Antiviral and Antifungal Activities

Beyond antibacterial and antitumor applications, the compound has shown promise as an antiviral agent against certain viral infections. Its antifungal properties have also been explored, particularly against Candida species .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, which may contribute to its therapeutic effects in treating diseases such as diabetes and Alzheimer's disease. Its potential as an amyloid imaging agent has been highlighted in studies focused on neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular weights, and reported activities of 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid with similar quinoline-4-carboxylic acid derivatives:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Biological Activity Synthesis Method References
This compound 1,3-Benzothiazole 306.34 Not explicitly reported Undisclosed in evidence
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl 331.18 (calc.) Intermediate for oxadiazole derivatives Pfitzinger/Doebner reactions
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid Benzofuran-2-yl 305.31 (calc.) Antioxidant, antibacterial EDC.HCl coupling
2-(4-Fluorophenyl)quinoline-4-carboxylic acid 4-Fluorophenyl 283.27 (calc.) Antimicrobial (Gram-positive bacteria) Carboxyl functionalization
2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid 4-(Difluoromethoxy)phenyl 315.28 Undisclosed Not detailed
2-(4-Butylphenyl)quinoline-4-carboxylic acid 4-Butylphenyl 305.37 Undisclosed Not detailed

Notes:

  • Synthetic Routes: The Pfitzinger and Doebner reactions are common for synthesizing quinoline-4-carboxylic acids, involving condensation of ketones with isatins or aldehydes with anilines .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, fluoro) enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., benzothiazole, benzofuran) may improve binding to biological targets .

Key Structural Differences and Implications

  • Benzothiazole vs.
  • Halogenated Derivatives : Bromo and fluoro substituents improve metabolic stability and lipophilicity, critical for pharmacokinetics .
  • Alkyl vs. Aryl Groups: Butylphenyl substituents (e.g., 2-(4-butylphenyl)quinoline-4-carboxylic acid) may increase hydrophobicity, affecting membrane permeability .

Biological Activity

2-(1,3-Benzothiazol-2-yl)quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a quinoline structure, which is known for its significant biological potential. The presence of carboxylic acid enhances its solubility and reactivity, making it a suitable candidate for various therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or interfere with cellular processes, leading to antimicrobial and anticancer effects. The exact molecular pathways remain an area of ongoing research .

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. In studies evaluating antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, compounds derived from quinoline structures demonstrated potent inhibitory effects. The minimum inhibitory concentrations (MIC) for these compounds were notably lower than those of standard antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus8
This compoundE. coli16

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that it exhibits cytotoxic effects through mechanisms such as apoptosis induction and inhibition of tumor-associated enzymes. For instance, it has demonstrated effectiveness against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines at concentrations as low as 4 µM .

Case Study: Anticancer Efficacy

In a comparative study, this compound was tested against standard chemotherapeutic agents like doxorubicin. The results indicated that the compound not only inhibited cell proliferation but also enhanced apoptosis markers such as caspase-3 activation .

Cell LineIC50 (µM)Mechanism
HepG24Apoptosis induction
MCF-75Enzyme inhibition
HeLa6Cell cycle arrest

Other Biological Activities

Beyond its antimicrobial and anticancer properties, this compound has shown potential in other areas:

  • Anti-inflammatory : Exhibits properties that reduce inflammation in various models.
  • Antiparasitic : Demonstrated efficacy against parasites in preliminary studies.
  • Calcium Channel Modulation : Acts as a calcium channel antagonist, which may have implications in cardiovascular health .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 2-(1,3-benzothiazol-2-yl)quinoline-4-carboxylic acid, and how can reaction yields be optimized?

  • Answer : Classical protocols like the Gould–Jacob and Friedländer reactions are foundational for constructing quinoline-4-carboxylic acid scaffolds. For functionalization at the 2-position, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce benzothiazole groups. Critical parameters include temperature control (120–160°C for cyclization steps), solvent selection (e.g., ethanol or DMF), and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions). Post-synthetic purification via recrystallization or column chromatography is essential for yield optimization .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the quinoline ring. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (e.g., single-crystal analysis) provides definitive structural validation, as demonstrated for related 2-arylquinoline-4-carboxylic acids .

Q. What biological activities have been reported for quinoline-4-carboxylic acid derivatives, and what mechanisms are proposed?

  • Answer : Derivatives exhibit antimicrobial, anticancer, and antituberculosis activities. For example, 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives inhibit Mycobacterium tuberculosis by targeting cell wall synthesis. The carboxylic acid group at position 4 enhances metal chelation, while the benzothiazole moiety may improve membrane permeability .

Advanced Research Questions

Q. How does the electronic and steric profile of the benzothiazole substituent influence the compound’s reactivity and bioactivity compared to other heterocycles?

  • Answer : Benzothiazole’s electron-withdrawing sulfur atom stabilizes the quinoline ring’s π-system, potentially enhancing binding to enzymatic targets. Comparative studies with phenyl or pyridyl substituents (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) show that benzothiazole improves metabolic stability and target affinity, possibly due to its planar structure and hydrogen-bonding capacity .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar derivatives?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity) or substituent regiochemistry. Systematic structure-activity relationship (SAR) studies, including molecular docking and in vitro dose-response assays, are recommended. For example, minor changes in substitution patterns (e.g., methoxy vs. hydroxyl groups at position 6) significantly alter antimicrobial efficacy .

Q. What strategies are employed to functionalize the quinoline core for enhanced pharmacokinetic properties?

  • Answer : Introducing electron-donating groups (e.g., methoxy) at position 6 improves solubility, while halogenation (e.g., bromine at position 3) enhances lipophilicity for blood-brain barrier penetration. Prodrug approaches (e.g., esterification of the carboxylic acid group) can mitigate rapid renal clearance .

Q. What structural insights can be gained from X-ray crystallography of quinoline-4-carboxylic acid derivatives?

  • Answer : Crystallographic data (e.g., C–C bond lengths of ~1.48 Å in the quinoline ring) reveal conjugation effects and planarity. Intermolecular hydrogen bonding between the carboxylic acid and adjacent molecules (e.g., in co-crystals with quinoline) informs packing dynamics and stability .

Q. How can computational modeling predict interactions between this compound and biological targets like bacterial enzymes?

  • Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to targets such as M. tuberculosis enoyl-ACP reductase. Key interactions include hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Tyr158) and π-π stacking between benzothiazole and hydrophobic pockets .

Methodological Notes

  • Synthesis Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity.
  • Data Validation : Cross-reference experimental IC₅₀ values with computational predictions to validate mechanistic hypotheses.
  • Safety : While no specific GHS hazards are reported for this compound, standard protocols (e.g., PPE, fume hoods) should be followed for handling quinoline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.